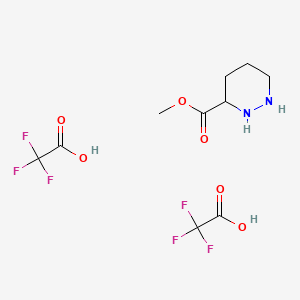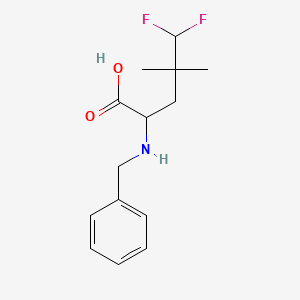
2-(2-Iodophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Iodophenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols. This compound features an iodine atom attached to a phenoxy group, which is further connected to a propanol backbone. The ®-configuration indicates that the compound is chiral, with the specific arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Iodophenoxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and ®-propylene oxide.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The phenoxide ion, generated from 2-iodophenol, attacks the epoxide ring of ®-propylene oxide, leading to the formation of ®-2-(2-Iodophenoxy)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Iodophenoxy)propan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Iodophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a phenoxypropanol without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of ®-2-(2-Iodophenoxy)propanone.
Reduction: Formation of ®-2-(2-Phenoxy)propan-1-ol.
Substitution: Formation of ®-2-(2-Aminophenoxy)propan-1-ol or ®-2-(2-Thiophenoxy)propan-1-ol.
Scientific Research Applications
®-2-(2-Iodophenoxy)propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Iodophenoxy)propan-1-ol depends on its specific application. For instance:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Iodophenoxy)propan-1-ol: The enantiomer of the compound with opposite chirality.
2-(2-Bromophenoxy)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-(2-Chlorophenoxy)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
®-2-(2-Iodophenoxy)propan-1-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine or chlorine analogs. The ®-configuration also imparts specific stereochemical properties that can affect its biological activity.
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-(2-iodophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
InChI Key |
FGSMCNNXQKNKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


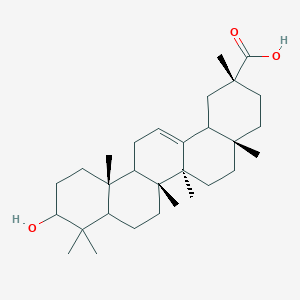
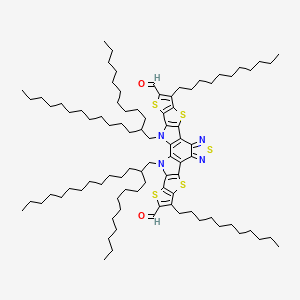
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
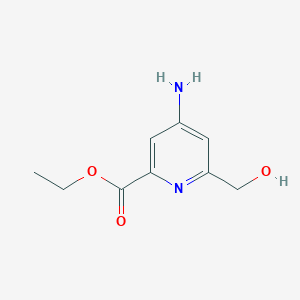
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
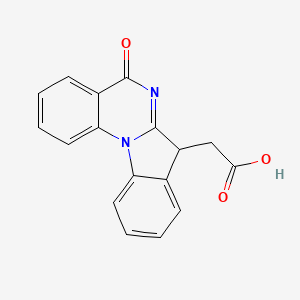
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
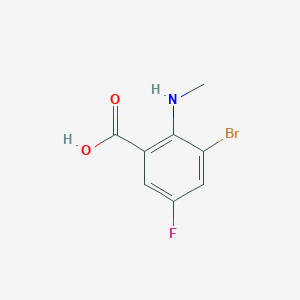
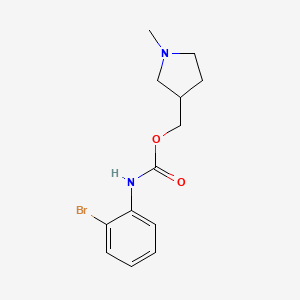
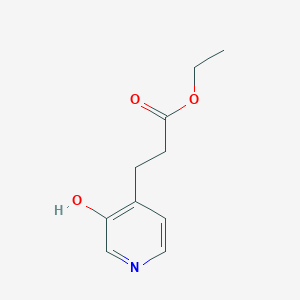
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
